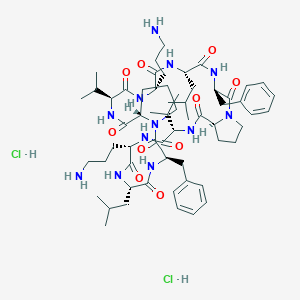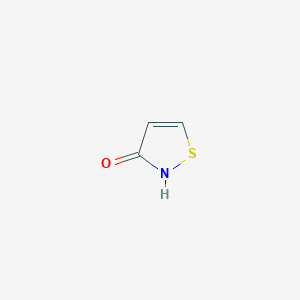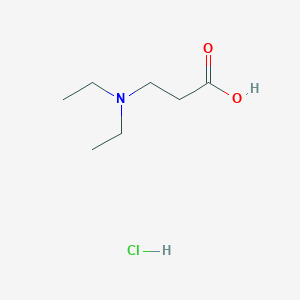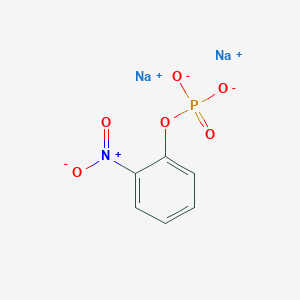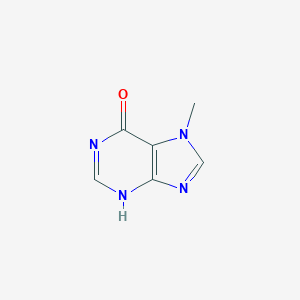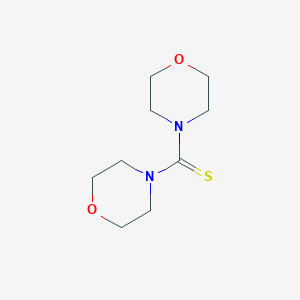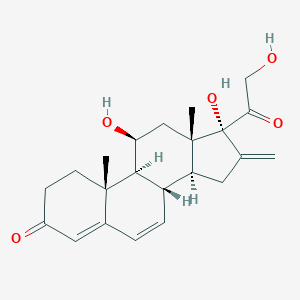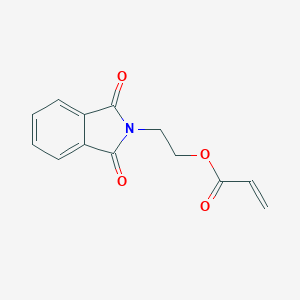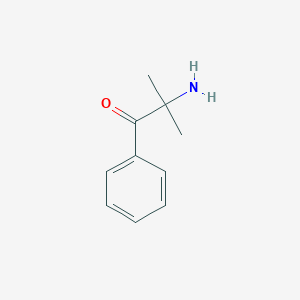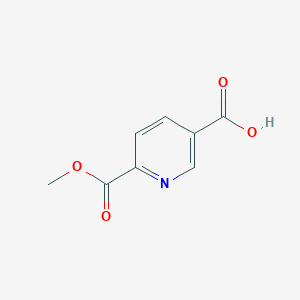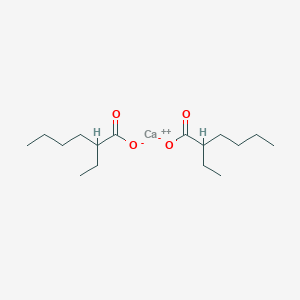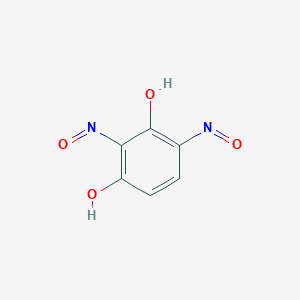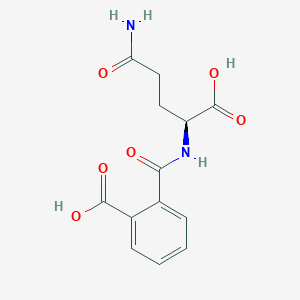
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid, also known as SACB, is a compound that has been widely studied due to its potential biochemical and physiological effects. This compound is a derivative of benzoic acid, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid is not fully understood, but it is believed to involve the binding of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid to target proteins or enzymes. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to bind to the active site of enzymes, inhibiting their activity. It has also been shown to bind to proteins, causing conformational changes that affect their function.
Effets Biochimiques Et Physiologiques
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases and kinases, which are involved in various cellular processes. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has also been shown to affect the function of proteins, such as ion channels and transporters. Additionally, (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid in lab experiments is its ability to bind to proteins and emit fluorescence, making it a useful tool for protein detection. Another advantage is its potential use as an inhibitor of enzymes, making it a potential therapeutic agent for various diseases. However, one limitation of using (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid in lab experiments is its potential toxicity, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for research on (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid. One area of research is its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another area of research is its potential use as a fluorescent probe for detecting proteins in vivo. Additionally, further studies are needed to fully understand the mechanism of action of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid and its potential side effects.
Conclusion
In conclusion, (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid is a compound that has been widely studied for its potential biochemical and physiological effects. It has been synthesized using various methods and has been shown to have potential use in various scientific research applications. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to bind to proteins and enzymes, affecting their function and potentially serving as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid and its potential applications.
Méthodes De Synthèse
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid can be synthesized using various methods, including the reaction of 4-aminobenzoyl chloride with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester, followed by deprotection of the tert-butoxycarbonyl group. Another method involves the reaction of 4-aminobenzoyl chloride with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester, followed by hydrogenation and deprotection of the tert-butoxycarbonyl group.
Applications De Recherche Scientifique
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been studied for its potential use in various scientific research applications. One area of research is its potential use as a fluorescent probe for detecting proteins. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to bind to proteins and emit fluorescence, making it a useful tool for protein detection. Another area of research is its potential use as an inhibitor of enzymes, such as proteases and kinases. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to inhibit the activity of these enzymes, making it a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
17283-87-3 |
|---|---|
Nom du produit |
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid |
Formule moléculaire |
C13H14N2O6 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
2-[[(1S)-4-amino-1-carboxy-4-oxobutyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H14N2O6/c14-10(16)6-5-9(13(20)21)15-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-/m0/s1 |
Clé InChI |
ZIMWCUUEMGFXNW-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
Synonymes |
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



